structural basis of berenil-DNA complex formation
structural basis of berenil-DNA complex formation
Part 1: Initial Analysis and Structuring
The user wants a comprehensive technical guide on the "" for a scientific audience. I have full editorial control. I will structure the guide logically, starting from the fundamentals and moving to advanced concepts and practical methodologies.
Proposed Structure:
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Executive Summary: A high-level overview of Berenil, its binding mode, specificity, and the importance of structural studies.
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Introduction to Berenil (Diminazene Aceturate):
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The Architecture of the Berenil-DNA Complex: A Structural Perspective:
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Primary Binding Mode: Minor Groove Recognition:
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Sequence-Specific Interactions Unveiled by Crystallography:
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Analysis of key crystal structures (e.g., with d(CGCGAATTCGCG)2 and d(CGCAAATTTGCG)2).[6]
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Direct and water-mediated hydrogen bonds between Berenil's amidinium groups and DNA bases (Adenine N3 and Thymine O2).[6][7][8]
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The role of DNA conformation (propeller twist, base-pair roll) in accommodating the drug.[6]
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Van der Waals and hydrophobic contacts.[8]
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Beyond the Minor Groove: Evidence for Secondary Binding Modes:
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Thermodynamics of Complex Formation:
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Dissecting the driving forces: Enthalpy (ΔH) and Entropy (ΔS).
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Data from Isothermal Titration Calorimetry (ITC) showing binding is often entropy-driven for AT sites.[12]
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Influence of sequence on thermodynamic parameters (e.g., AATT vs. AAATTT).[13]
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The role of desolvation (release of water molecules) from the minor groove and the drug.[13]
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Field-Proven Methodologies for Studying Berenil-DNA Interactions:
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This section will contain the detailed protocols and expert insights.
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5.1 X-ray Crystallography: For high-resolution structural determination.
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5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: For solution-state structure and dynamics.
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5.3 Circular Dichroism (CD) Spectroscopy: To probe binding mode and DNA conformational changes.
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5.4 Isothermal Titration Calorimetry (ITC): For a complete thermodynamic profile.
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Implications for Rational Drug Design:
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How understanding the Berenil-DNA structure guides the development of new minor groove binders.
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Modifying the Berenil scaffold to enhance affinity, alter sequence specificity, or improve pharmacological properties.[14]
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References: A consolidated, numbered list of all cited sources.
Part 2: Content Generation and Data Extraction
I will now go through the search results and extract specific data points, protocols, and mechanistic details to populate this structure.
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For Section 3 (Architecture): I will heavily rely on the crystallography papers.[6][7] I will extract details about which atoms are involved in hydrogen bonds, the role of specific water molecules, and how different AT-rich sequences (e.g., AATT vs. AATTT) lead to slightly different binding geometries.[6] I will also incorporate findings from NMR studies that confirm minor groove binding in solution and describe the dynamics of the interaction.[15][16] The evidence for intercalation from CD and ITC studies will also be included.[10]
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For Section 4 (Thermodynamics): I will use the ITC papers.[10][11][13] I will create a table summarizing thermodynamic parameters (Kd, ΔH, TΔS, n) for Berenil binding to different DNA sequences like d(CGCGAATTCGCG)2 and d(CGCAAATTTGCG)2.[11][13] I will explain the significance of these values, for instance, a positive TΔS suggests that the release of ordered water molecules is a major driving force for binding.[12]
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For Section 5 (Methodologies): This is where I will synthesize the protocols.
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X-ray Crystallography: I will combine general knowledge of DNA crystallization[17] with specific details from the Berenil-DNA structure papers. The protocol will start with the synthesis and purification of the DNA oligonucleotide, followed by co-crystallization using hanging drop vapor diffusion, data collection, and structure solution. I will explain why specific choices are made, e.g., using a self-complementary dodecamer for ease of crystallization and why hanging drop is a good method for macromolecules.[18][19][20]
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Oligonucleotide Synthesis (Prerequisite for other methods): I will create a protocol for solid-phase phosphoramidite synthesis, as this is essential for obtaining the DNA needed for these studies.[21][22][23]
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NMR Spectroscopy: Based on the NMR papers[15][16], I will outline the process of sample preparation, data acquisition (2D NOESY, TOCSY), and analysis to identify intermolecular NOEs between the drug and DNA protons, which are the definitive proof of binding location.
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Circular Dichroism: I will describe a titration experiment based on the CD methodology papers.[24][25][26] The protocol will detail how to monitor changes in the intrinsic DNA CD signal and the induced CD signal in the drug's absorption region to infer binding mode (minor groove vs. intercalation).[10][25]
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Isothermal Titration Calorimetry: I will create a protocol for an ITC experiment, explaining how to set up the titration of Berenil into a solution of DNA and how the resulting heat changes are used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][11]
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Part 3: Visualization Plan
I will create the following Graphviz diagrams:
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Chemical Structure of Berenil: A simple diagram showing the two benzamidine groups linked by a triazene bridge.
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Conceptual Model of Minor Groove Binding: A diagram showing the crescent-shaped Berenil molecule fitting into the minor groove of an AT-rich DNA duplex, with dashed lines representing hydrogen bonds to the base edges.
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Workflow for X-ray Crystallography of a Drug-DNA Complex: A flowchart detailing the major steps from DNA synthesis to final structure deposition.
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The Phosphoramidite Cycle for DNA Synthesis: A diagram illustrating the four key steps: detritylation, coupling, capping, and oxidation.
I will ensure all diagrams adhere to the specified formatting rules (width, colors, contrast).
Now, I will begin writing the guide, integrating the information, protocols, tables, and diagrams as planned. I have sufficient information from the initial search to construct the entire guide.
Structural Basis of Berenil-DNA Complex Formation: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diminazene aceturate, commonly known as Berenil, is an aromatic diamidine that has been a cornerstone in veterinary medicine for treating trypanosomiasis for decades.[1][2] Its potent biological activity stems from its ability to target and bind to DNA, primarily within the minor groove of Adenine-Thymine (AT)-rich sequences.[1][2][4] This interaction disrupts essential cellular processes like DNA replication and transcription, leading to cytotoxicity in rapidly dividing organisms such as trypanosomes.[1] Understanding the precise structural basis of this interaction at an atomic level is paramount for the rational design of new therapeutic agents with enhanced affinity, specificity, and reduced off-target effects. This guide provides an in-depth exploration of the molecular architecture of the Berenil-DNA complex, the thermodynamic forces governing its formation, and the key experimental methodologies used to elucidate its structure. We will dissect crystallographic and spectroscopic data to reveal the specific hydrogen bonding and van der Waals contacts that define this classic example of minor groove recognition, while also exploring evidence for alternative binding modes.
Introduction to Berenil (Diminazene Aceturate)
Developed in the 1950s, Berenil emerged as a highly effective agent against parasitic infections caused by trypanosomes and babesia in livestock.[1][3] Its mechanism of action is intrinsically linked to its chemical architecture. Berenil is a dicationic molecule characterized by two terminal benzamidine groups connected by a diazoamino (triazene) bridge. This structure imparts a planar, crescent shape that is structurally complementary to the curvature of the DNA minor groove. The positive charges on the amidinium groups are crucial for initial electrostatic attraction to the negatively charged phosphate backbone of DNA, guiding the molecule to its binding site.
Caption: Chemical structure of Berenil (Diminazene).
The primary therapeutic effect is the inhibition of DNA and RNA synthesis, which occurs as the drug physically obstructs the progression of polymerases along the DNA template.[1][4][5] This targeted disruption of nucleic acid metabolism is particularly effective against parasites with high replicative rates.
The Architecture of the Berenil-DNA Complex: A Structural Perspective
The interaction between Berenil and DNA is a well-studied paradigm of small molecule-nucleic acid recognition. While predominantly known as a minor groove binder, its binding behavior can be heterogeneous.[10]
2.1. Primary Binding Mode: Minor Groove Recognition at AT-Rich Sites
The canonical binding mode of Berenil is its snug fit into the minor groove of B-DNA, with a pronounced specificity for sequences containing consecutive AT base pairs.[1][2] This preference is driven by two key factors:
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Steric Complementarity: The minor groove in AT-rich regions is narrower than in GC-rich regions. Berenil's slender, curved shape allows it to penetrate deep into this narrow groove, maximizing contact with the groove walls and floor.
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Electrostatic Potential: The floor of the AT-rich minor groove possesses a more negative electrostatic potential compared to GC-rich regions, which is attractive to the dicationic Berenil molecule.
High-resolution X-ray crystallography studies on complexes of Berenil with DNA dodecamers such as d(CGCGAATTCGCG)₂ and d(CGCAAATTTGCG)₂ have provided definitive atomic-level insights.[6] These structures reveal a sophisticated network of interactions that anchor the drug to the DNA.
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Hydrogen Bonding: The terminal amidinium groups of Berenil are the primary sites for hydrogen bonding. They can form direct hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine, which are exposed on the floor of the minor groove.[6][27]
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Water-Mediated Interactions: A crucial and often sequence-dependent feature is the role of water molecules. In some crystal structures, a water molecule acts as a bridge, mediating a hydrogen bond between one of Berenil's amidinium groups and the DNA.[7][8] This highlights that the "spine of hydration" in the minor groove is not simply displaced but can be an integral part of the recognition process.
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Influence of DNA Conformation: The binding is not a simple lock-and-key mechanism. The local DNA structure, including parameters like base-pair propeller twist and roll, influences the precise positioning of the drug.[6] In turn, Berenil binding can alter the local DNA structure, sometimes causing a stiffening of the helix.[1]
2.2. Secondary Binding Modes: Evidence for Intercalation
While minor groove binding is dominant, several biophysical studies suggest Berenil is not exclusively a groove binder. Under certain conditions, such as at higher drug-to-DNA ratios or with specific sequences like poly[d(G-C)₂], evidence for an intercalative binding mode has been observed.[9][10][11] This mode, where the planar aromatic system of the drug inserts between base pairs, is supported by circular dichroism experiments that show spectral changes characteristic of intercalation.[10] It is proposed that Berenil exhibits a mixed binding behavior, with the minor groove mode being highly preferred at AT sites, but with a secondary intercalative capacity at GC-rich sites.[9][11]
Caption: Logical relationships in Berenil-DNA binding modes.
Thermodynamics of Complex Formation
Isothermal Titration Calorimetry (ITC) provides a direct measurement of the thermodynamic parameters of binding, revealing the energetic driving forces behind complex formation. Studies of Berenil binding to various DNA sequences show a complex interplay between enthalpy (ΔH) and entropy (ΔS).
For many minor groove binders that target AT sequences, the binding is largely entropy-driven.[12] This means that while the formation of hydrogen bonds is enthalpically favorable (negative ΔH), the largest contribution to the favorable free energy of binding (ΔG) comes from a large positive change in entropy (TΔS). This positive entropy is primarily attributed to the release of highly ordered water molecules from the minor groove and the surface of the drug upon binding. The displacement of this "spine of hydration" into the bulk solvent results in a significant increase in the overall disorder of the system, which is thermodynamically favorable.
However, the thermodynamic profile is highly sequence-dependent. The binding of Berenil can be endothermic in some contexts, suggesting that the energetic cost of breaking solvation shells and altering DNA conformation can outweigh the favorable enthalpy of forming drug-DNA contacts.[13]
Table 1: Thermodynamic Parameters of Berenil Binding to DNA Dodecamers at 298 K
| DNA Sequence | Binding Affinity (Kb, M-1) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| d(CGCGAATTCGCG)₂ | 1.12 (± 0.08) x 10⁷ | -9.61 (± 0.04) | 2.16 (± 0.03) | 11.77 | 1.84 (± 0.02) | [11][13] |
| d(CGCAAATTTGCG)₂ | 0.76 (± 0.07) x 10⁷ | -9.38 (± 0.05) | 1.95 (± 0.05) | 11.33 | 1.99 (± 0.03) | [11][13] |
Data synthesized from multiple ITC studies. Values represent the primary binding events.
Field-Proven Methodologies for Studying Berenil-DNA Interactions
A multi-pronged approach using several biophysical techniques is required to fully characterize the structural and thermodynamic basis of the Berenil-DNA complex.
4.1. Prerequisite: Solid-Phase Oligonucleotide Synthesis
High-purity, sequence-defined DNA oligonucleotides are the foundation for all subsequent biophysical studies. The phosphoramidite method is the gold standard for automated solid-phase DNA synthesis.[22]
Experimental Protocol: Phosphoramidite Oligonucleotide Synthesis
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Rationale: Solid-phase synthesis allows for the use of excess reagents to drive reactions to completion, with easy removal by washing after each step, enabling high-fidelity synthesis of long DNA strands.[21][23] The synthesis proceeds in the 3' to 5' direction.[22]
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Support Selection & Deprotection:
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Start with the first nucleoside (the 3'-most base of the target sequence) pre-attached to a solid support, typically Controlled Pore Glass (CPG).[23]
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Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of an acid, such as trichloroacetic acid (TCA), to expose the 5'-hydroxyl group for the next reaction.[22] The orange color of the released DMT cation can be quantified to monitor synthesis efficiency.[22]
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Coupling:
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Activate the next phosphoramidite monomer (A, C, G, or T) with an activator like 5-(ethylthio)-1H-tetrazole (ETT).[22]
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Deliver the activated monomer in excess to the column containing the solid support. The exposed 5'-hydroxyl group attacks the activated phosphoramidite, forming a phosphite triester linkage.[22] High coupling efficiency (>98%) is critical, especially for long oligonucleotides.[28]
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Capping:
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Any unreacted 5'-hydroxyl groups (typically <2%) must be permanently blocked to prevent the formation of deletion mutations in subsequent cycles.
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This is achieved by acetylating the unreacted groups using a mixture of acetic anhydride and 1-methylimidazole.[22]
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Oxidation:
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The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester.
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This is accomplished using a solution of iodine in the presence of water and a weak base (e.g., pyridine).[22]
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Iteration: Repeat steps 1-4 for each subsequent nucleotide in the sequence.
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Cleavage and Deprotection:
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Once the synthesis is complete, cleave the full-length oligonucleotide from the CPG support using concentrated aqueous ammonia.
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The ammonia also removes the protecting groups from the phosphate backbone (β-cyanoethyl groups) and the bases (e.g., benzoyl, isobutyryl groups), yielding the final, unprotected DNA strand.[22]
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Purification: Purify the full-length product from shorter, failed sequences using methods like Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC).
Caption: The four-step phosphoramidite cycle for DNA synthesis.
4.2. X-ray Crystallography: Visualizing the Complex
X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of macromolecular complexes, offering direct visualization of atomic interactions.[17]
Experimental Protocol: Co-crystallization of Berenil-DNA Complex
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Rationale: The goal is to grow a single, well-ordered crystal in which the Berenil-DNA complex is arranged in a repeating lattice. The hanging drop vapor diffusion method allows for slow equilibration of the sample with a precipitant solution, which is often ideal for growing large crystals of macromolecules.[18][19][20]
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Sample Preparation:
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Prepare a highly concentrated (e.g., 1-2 mM) and pure solution of the synthesized DNA oligonucleotide in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 10 mM MgCl₂, pH 7.0).
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Anneal the oligonucleotide to form a stable duplex by heating to ~85°C and slowly cooling to room temperature.
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Prepare a stock solution of Berenil. Add Berenil to the DNA duplex solution in a slight molar excess (e.g., 1.2:1 drug:duplex ratio) to ensure saturation of the binding sites.
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Setting up Crystallization Trials (Hanging Drop Method):
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Pipette ~500 µL of a precipitant solution (the "reservoir") into the well of a 24-well VDX plate. Precipitants for DNA often include 2-methyl-2,4-pentanediol (MPD) or various polyethylene glycols (PEGs).
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On a siliconized glass cover slip, pipette a small drop (e.g., 1 µL) of the Berenil-DNA complex solution.
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Add an equal volume (1 µL) of the reservoir solution to the drop and mix gently.[19] This creates a drop that is out of equilibrium with the reservoir.[29]
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Invert the cover slip and place it over the well, sealing it with vacuum grease to create an airtight system.[18]
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Crystal Growth:
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Water vapor slowly diffuses from the drop (which has a lower precipitant concentration) to the reservoir (which has a higher precipitant concentration).[20][29]
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This slow evaporation concentrates both the Berenil-DNA complex and the precipitant in the drop, gradually driving the complex out of solution and, under optimal conditions, leading to the nucleation and growth of crystals over days to weeks.
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Data Collection and Structure Solution:
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Carefully mount a suitable crystal and cryo-cool it in liquid nitrogen.
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Collect X-ray diffraction data using a synchrotron radiation source.[17]
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Process the diffraction data and solve the three-dimensional structure using computational methods to determine the precise positions of all atoms in the complex.
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Caption: Experimental workflow for Berenil-DNA crystallography.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecular complexes in solution, providing a valuable complement to the static picture from crystallography.
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Expertise & Causality: Two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are central to this analysis. The NOE effect is distance-dependent (proportional to 1/r⁶), meaning it only occurs between protons that are very close in space (< 5 Å). Observing intermolecular NOEs between protons on the Berenil molecule and specific protons within the DNA minor groove (such as the H1' of the sugar or the H2 of adenine) provides unambiguous proof of minor groove binding and reveals the precise orientation of the drug in solution.[15][16] Proton chemical shifts of the DNA also change upon drug binding, with the largest shifts typically seen for protons in and around the binding site, further mapping the interaction surface.[15][16]
4.4. Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral structure of molecules like DNA.[25][26]
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Expertise & Causality: DNA itself has a characteristic CD spectrum. Changes to this spectrum upon ligand binding indicate a change in DNA conformation. More importantly, an achiral ligand like Berenil will generate an "induced" CD signal when it binds within the chiral environment of DNA.[25] The nature of this induced signal can help distinguish between binding modes. Minor groove binding typically produces a weaker induced CD signal, while intercalation, which involves strong electronic coupling between the ligand and the DNA base pairs, often results in a very strong induced CD signal.[10][26] Titrating the drug into a DNA solution and monitoring these spectral changes can be used to determine binding affinity.[26]
Implications for Rational Drug Design
A thorough structural understanding of the Berenil-DNA complex provides a blueprint for designing next-generation minor groove binders. By analyzing the precise contacts and the role of the drug's shape and charge, medicinal chemists can make targeted modifications to:
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Enhance Affinity and Specificity: Modifying the curvature of the molecule or the nature of the linking group can improve the shape complementarity for a specific DNA sequence. For example, replacing the triazene linker with a furan ring and adding alkyl substituents to the amidine groups has been shown to increase binding affinity and biological activity.[14]
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Expand Sequence Recognition: The Berenil scaffold is a classic AT-reader. Designing new molecules that can form hydrogen bonds with the functional groups of G and C bases exposed in the minor groove is a major goal in the field. Structural knowledge guides the placement of new hydrogen bond donors and acceptors on the ligand scaffold.
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Improve Pharmacological Properties: Understanding how the molecule binds can inform modifications to improve cell permeability, reduce toxicity, or alter its metabolic stability, all while preserving the essential DNA-binding pharmacophore.
Conclusion
The interaction of Berenil with DNA is a canonical example of sequence-selective recognition of the minor groove. High-resolution structural studies have revealed that its affinity for AT-rich regions is driven by a combination of shape complementarity, electrostatic guidance, and a specific network of direct and water-mediated hydrogen bonds. While minor groove binding is its dominant and biologically relevant mode of action, evidence for secondary, intercalative interactions highlights the dynamic and multifaceted nature of small molecule-DNA recognition. The detailed structural and thermodynamic knowledge base, built upon the foundational methodologies outlined in this guide, continues to fuel the development of novel DNA-targeted therapeutics for a range of diseases.
References
- Benchchem. (n.d.). Application Notes and Protocols: Experimental Use of Berenil to Induce DNA Damage. Benchchem.
- ChemRxiv. (n.d.). Binding Study of Berenil and d(CGCGAATTCGCG)2 and d(CGCAAATTTGCG)
- Hu, S., Weisz, K., & James, T. L. (1992). H-NMR studies on d(GCTTAAGC)2 and its complex with berenil. PubMed.
- Jenkins, T. C., Lane, A. N., Neidle, S., & Brown, D. G. (1993).
- Barceló, F., Ortiz-Lombardía, M., & Portugal, J. (2001). Heterogeneous DNA binding modes of berenil. PubMed.
- Nandi, R., & Chaudhuri, K. (1985). Circular dichroism studies of the structure of DNA complex with berberine. PubMed.
- Brown, D. G., Sanderson, M. R., Garman, E., & Neidle, S. (1992). Crystal structure of a berenil-d(CGCAAATTTGCG) complex.
- Umemura, T., et al. (2012). Diminazene Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection. PLOS One.
- ResearchGate. (2025). Binding Study of Berenil and d(CGCGAATTCGCG)2 and d(CGCAAATTTGCG)2 DNA Dodecamers by Isothermal Titration Calorimetry and Molecular Docking Simulations.
- Brown, D. G., et al. (n.d.). Crystal structure of a berenil-dodecanucleotide complex: the role of water in sequence-specific ligand binding. PMC.
- ResearchGate. (n.d.). Thermodynamic parameters for complexation between berenil and DNA dodecamers obtained by ITC experiments at 298 K.
- Pearl, L. H., Skelly, J. V., Hudson, B. D., & Neidle, S. (n.d.). The crystal structure of the DNA-binding drug berenil: molecular modelling studies of berenil-DNA complexes. PMC.
- INCHEM. (n.d.). 673. Diminazene (WHO Food Additives Series 25). INCHEM.
- ResearchGate. (n.d.). Thermodynamic parameters for complexation between berenil and DNA....
- Ismail, M. A., et al. (2003). Targeting the Minor Groove of DNA: Crystal Structures of Two Complexes between Furan Derivatives of Berenil and the DNA Dodecamer d(CGCGAATTCGCG)2.
- ResearchGate. (n.d.). Schematic representation of berenil-DNA complex: (A) binding with the....
- Miller, D. B. (2005).
- Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Biotage.
- Moro, S., et al. (n.d.).
- Malgwi, M. B. (2021).
- (2025). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
- Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.
- Rodger, A. (2012). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions.
- Hampton Research. (n.d.).
- Yoshida, M., Banville, D. L., & Shafer, R. H. (1990). Structural analysis of d(GCAATTGC)2 and its complex with berenil by nuclear magnetic resonance spectroscopy.
- ResearchGate. (n.d.). Vapor diffusion crystallization techniques. a Hanging drop and b....
- Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis. Sigma-Aldrich.
- IMR Press. (n.d.). 61 Biomolecular studies by circular dichroism. IMR Press.
- Hampton Research. (2025). Hanging Drop Vapor Diffusion. Hampton Research.
- Linac Coherent Light Source. (n.d.). Crystal Growth | Biology. Linac Coherent Light Source.
- Wang, L., et al. (2002).
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- ResearchGate. (n.d.). Circular dichroism spectra (A) of DNA (30 mM, curve 1) with increasing....
- ResearchGate. (2024). A second life for the crystallographic structure of Berenil-dodecanucleotide complex: a computational revisitation thirty years after its publication.
- (2022, January 31).
- (n.d.). X-ray crystallography for macromolecular complexes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diminazene Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 3. 673. Diminazene (WHO Food Additives Series 25) [inchem.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. scispace.com [scispace.com]
- 6. Crystal structure of a berenil-d(CGCAAATTTGCG) complex. An example of drug-DNA recognition based on sequence-dependent structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Heterogeneous DNA binding modes of berenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative thermodynamics for monomer and dimer sequence-dependent binding of a heterocyclic dication in the DNA minor groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. H-NMR studies on d(GCTTAAGC)2 and its complex with berenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR and molecular modeling studies of the interaction of berenil and pentamidine with d(CGCAAATTTGCG)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. X-ray crystallography for macromolecular complexes | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]
- 18. hamptonresearch.com [hamptonresearch.com]
- 19. Hanging Drop Vapor Diffusion | Hampton Research [hamptonresearch.com]
- 20. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 21. biotage.com [biotage.com]
- 22. DNA寡核苷酸合成 [sigmaaldrich.com]
- 23. atdbio.com [atdbio.com]
- 24. Circular dichroism studies of the structure of DNA complex with berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 26. storage.imrpress.com [storage.imrpress.com]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. glenresearch.com [glenresearch.com]
- 29. m.youtube.com [m.youtube.com]
